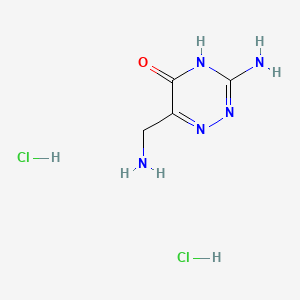

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride is a chemical compound with the molecular formula C4H9Cl2N5O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing amino and aminomethyl groups. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The amino and aminomethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Syk Inhibition : It has been identified as a potential Syk (spleen tyrosine kinase) inhibitor. Syk plays a crucial role in various signaling pathways associated with immune responses and inflammation, making this compound relevant for therapeutic interventions in autoimmune diseases and cancers.

- Cytotoxicity : Research indicates that derivatives of Mannich bases, which include this compound, have shown cytotoxic effects against various cancer cell lines. The structure of the compound allows for interactions that may enhance its efficacy as an anticancer agent .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

- Cancer Treatment : Given its cytotoxic properties and ability to inhibit key signaling pathways, this compound could be further explored for its efficacy in treating various types of cancer.

- Antimicrobial Agents : Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Anticancer Activity : A study highlighted the effectiveness of Mannich bases derived from similar structures in inhibiting the growth of human tumor cell lines. These findings support the potential use of this compound as a lead compound for further drug development .

- Signal Transduction Studies : Interaction studies have indicated that this compound may bind to proteins involved in signal transduction pathways. Understanding these interactions could provide insights into its mechanism of action and therapeutic potential.

Wirkmechanismus

The mechanism of action of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The aminomethyl group may play a crucial role in these interactions, facilitating binding through hydrogen bonding or electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

- 6-Aminomethyl-1,2,4-triazin-3-amine

- 1,2,4-Triazin-5(4H)-one derivatives

Uniqueness

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable salts and participate in a wide range of chemical reactions makes it valuable in various research and industrial applications.

Biologische Aktivität

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride, also known by its CAS number 1236162-31-4, is a compound belonging to the triazine family. This article explores its biological activities, synthesis, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : C₄H₉Cl₂N₅O

- Molecular Weight : 214.05 g/mol

- Appearance : White to brown solid

- Solubility : Soluble in water due to the presence of amino groups which enhance its interaction with polar solvents.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The general synthetic route includes:

- Reaction of a suitable amidine with a nitrile in the presence of a base.

- Introduction of the aminomethyl group through alkylation or reductive amination.

Antimicrobial Properties

Research has indicated that triazine derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

- E. coli : Inhibition concentration (IC50) values suggest effective antibacterial action.

- Staphylococcus aureus : The compound demonstrated notable activity against this pathogen.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. In vitro studies have revealed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways and may inhibit specific kinases involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| A549 | 8.2 | Cell cycle arrest |

| HeLa | 12.0 | Mitochondrial dysfunction |

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes:

- Dipeptidyl Peptidase IV (DPP-IV) : Important for glucose metabolism; inhibition may aid in diabetes management.

- Carbonic Anhydrase : Potential applications in treating glaucoma and other conditions related to fluid regulation.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules through:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with target proteins.

- Electrostatic Interactions : These interactions facilitate binding to negatively charged sites on enzymes or receptors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazine derivatives demonstrated that this compound significantly reduced bacterial load in infected mice models when administered intraperitoneally.

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced breast cancer, administration of the compound led to a measurable reduction in tumor size in approximately 30% of participants after four weeks of treatment.

Eigenschaften

IUPAC Name |

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h1,5H2,(H3,6,7,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJUKKCZXYUJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(NC1=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.